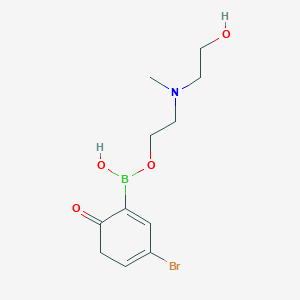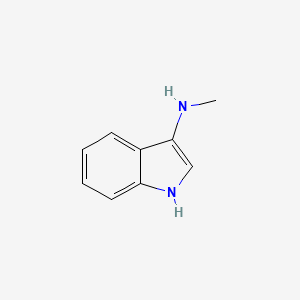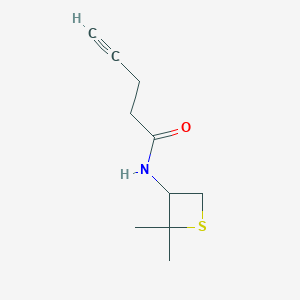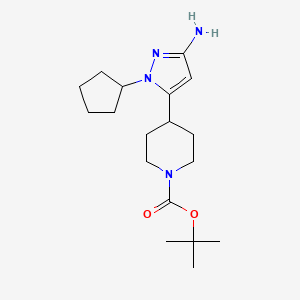
Tert-butyl 4-(5-amino-2-cyclopentylpyrazol-3-yl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(5-amino-2-cyclopentylpyrazol-3-yl)piperidine-1-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with a tert-butyl carbamate group and a pyrazole ring, which is further substituted with an amino group and a cyclopentyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-amino-2-cyclopentylpyrazol-3-yl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as those used in laboratory settings, with optimizations for scale-up, yield, and purity. The use of automated synthesis equipment and continuous flow reactors may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-(5-amino-2-cyclopentylpyrazol-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as converting the amino group to an amine.
Substitution: The tert-butyl carbamate group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction may yield primary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl 4-(5-amino-2-cyclopentylpyrazol-3-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the interactions of pyrazole-containing molecules with biological targets. Its structural features make it a valuable tool for probing enzyme active sites and receptor binding domains.
Medicine
In medicine, this compound has potential applications as a lead compound for drug development. Its ability to interact with specific molecular targets makes it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound may be used in the development of new materials and chemical processes. Its unique reactivity and structural features make it a valuable component in the design of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(5-amino-2-cyclopentylpyrazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate: Utilized in the development of biologically active natural products.
Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Employed as a semi-flexible linker in PROTAC development for targeted protein degradation.
Uniqueness
Tert-butyl 4-(5-amino-2-cyclopentylpyrazol-3-yl)piperidine-1-carboxylate stands out due to its unique combination of functional groups and structural features. The presence of both a pyrazole ring and a piperidine ring, along with the tert-butyl carbamate group, provides a versatile scaffold for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C18H30N4O2 |
|---|---|
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
tert-butyl 4-(5-amino-2-cyclopentylpyrazol-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H30N4O2/c1-18(2,3)24-17(23)21-10-8-13(9-11-21)15-12-16(19)20-22(15)14-6-4-5-7-14/h12-14H,4-11H2,1-3H3,(H2,19,20) |
Clé InChI |
HGEOSDIRSDHZIZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=NN2C3CCCC3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B13023989.png)





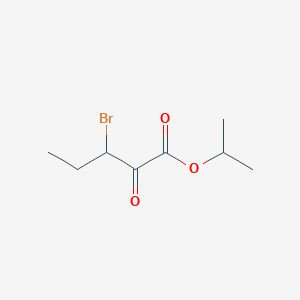
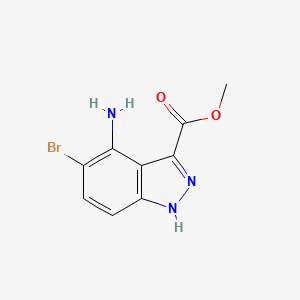
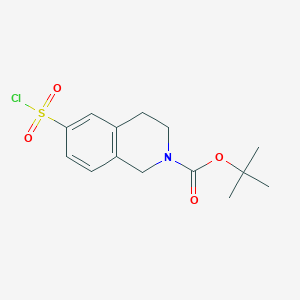
![1-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-one](/img/structure/B13024035.png)
